molecular formula C7H14N2O2S B15181282 Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester CAS No. 60051-41-4

Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester

Cat. No.: B15181282
CAS No.: 60051-41-4
M. Wt: 190.27 g/mol
InChI Key: JJHISOGXGXAZIT-TWGQIWQCSA-N
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Description

Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps. One common method includes the reaction of ethanimidothioic acid with isopropylamine to form an intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

  • Ethanimidothioic acid, N-((amino)carbonyl)oxy-, methyl ester
  • Ethanimidothioic acid, N-((ethylamino)carbonyl)oxy-, methyl ester
  • Ethanimidothioic acid, N-((propylamino)carbonyl)oxy-, methyl ester

Uniqueness: Ethanimidothioic acid, N-((((1-methylethyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

60051-41-4

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

methyl (1Z)-N-(propan-2-ylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C7H14N2O2S/c1-5(2)8-7(10)11-9-6(3)12-4/h5H,1-4H3,(H,8,10)/b9-6-

InChI Key

JJHISOGXGXAZIT-TWGQIWQCSA-N

Isomeric SMILES

CC(C)NC(=O)O/N=C(/C)\SC

Canonical SMILES

CC(C)NC(=O)ON=C(C)SC

Origin of Product

United States

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